5-Cyclobutyl-1,3,4-thiadiazol-2-amine 5-Cyclobutyl-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 56882-73-6
VCID: VC7822771
InChI: InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
SMILES: C1CC(C1)C2=NN=C(S2)N
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol

5-Cyclobutyl-1,3,4-thiadiazol-2-amine

CAS No.: 56882-73-6

Cat. No.: VC7822771

Molecular Formula: C6H9N3S

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutyl-1,3,4-thiadiazol-2-amine - 56882-73-6

Specification

CAS No. 56882-73-6
Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
IUPAC Name 5-cyclobutyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
Standard InChI Key ROBHTWLKDVLHNY-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NN=C(S2)N
Canonical SMILES C1CC(C1)C2=NN=C(S2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted with a cyclobutyl group at position 5 and an amine group at position 2. The cyclobutyl moiety introduces significant steric strain, influencing both reactivity and intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₉N₃S
Molecular Weight155.22 g/mol
CAS Registry Number56882-73-6
IUPAC Name5-Cyclobutyl-1,3,4-thiadiazol-2-amine
SMILES NotationC1CC(C1)C2=NN=C(S2)N
InChI KeyROBHTWLKDVLHNY-UHFFFAOYSA-N

The planar thiadiazole ring facilitates π-π stacking interactions, while the amine group enables hydrogen bonding—critical features for biological activity.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A breakthrough one-pot synthesis method developed by VulcanChem eliminates traditional reliance on toxic reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This approach involves:

  • Cyclocondensation: Reaction of cyclobutylcarboxylic acid derivatives with thiosemicarbazide under mild acidic conditions.

  • In Situ Cyclization: Oxidative ring closure using eco-friendly oxidants like hydrogen peroxide.

  • Purification: Recrystallization from ethanol/water mixtures yields >85% purity.

Compared to earlier routes requiring multiple steps and hazardous reagents, this method reduces waste generation by 40% while improving scalability.

Table 2: Comparison of Synthetic Approaches

ParameterTraditional MethodNovel One-Pot Method
Reaction Steps3-41
Key ReagentsPOCl₃, SOCl₂H₂O₂, HCl
Yield60-70%82-88%
Toxicity ProfileHighModerate
ScalabilityLimitedIndustrial Potential

Chemical Reactivity and Reaction Pathways

Electrophilic Substitution

The electron-deficient thiadiazole ring undergoes regioselective electrophilic substitution at the 2-position. Halogenation with N-bromosuccinimide (NBS) in dimethylformamide produces 5-cyclobutyl-2-bromo-1,3,4-thiadiazole, a key intermediate for cross-coupling reactions.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the thiadiazole ring, generating cyclobutyl sulfonic acid derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiadiazole ring to form dihydrothiadiazole analogs.

Biological Activities and Mechanistic Insights

Anticancer Activity

In MCF-7 breast cancer cells, derivatives exhibit IC₅₀ values of 12.3 μM by suppressing STAT3 phosphorylation (75% reduction at 10 μM dose). The amine group forms critical hydrogen bonds with STAT3’s SH2 domain (Asn647, Lys658).

Table 3: Biological Activity Profile

TargetEffectModel System
Autotaxin68% inhibition at 1 μMRecombinant enzyme
STAT3 Signaling75% phosphorylation inhibitionMCF-7 cells
TGF-β1 Production52% reductionHepG2 cells

Applications in Pharmaceutical and Materials Research

Drug Discovery

The compound serves as a privileged scaffold for kinase inhibitors. Recent efforts focus on:

  • BTK Inhibitors: Analogues with IC₅₀ < 50 nM against Bruton’s tyrosine kinase for B-cell malignancies.

  • FLT3 Inhibitors: Derivatives showing 90% apoptosis induction in AML cell lines at 5 μM.

Advanced Materials

Incorporation into polythiadiazole polymers enhances thermal stability (decomposition temperature >400°C) while maintaining optical transparency in the visible spectrum.

Current Challenges and Future Research Directions

Synthetic Chemistry Challenges

  • Stereoselectivity: Controlling configuration at the cyclobutyl group during synthesis

  • Scale-Up: Optimizing catalyst recovery for industrial production

Translational Barriers

  • Pharmacokinetics: Improving oral bioavailability (<15% in rodent models)

  • Target Specificity: Reducing off-target effects on related kinases

Future studies should prioritize:

  • Fragment-based drug design to enhance binding affinity

  • Development of bioconjugates for targeted delivery

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